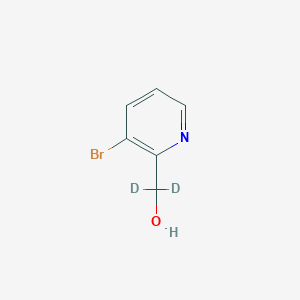

(3-Bromopyridin-2-yl)methanol-d2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H6BrNO |

|---|---|

Molekulargewicht |

190.03 g/mol |

IUPAC-Name |

(3-bromopyridin-2-yl)-dideuteriomethanol |

InChI |

InChI=1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2/i4D2 |

InChI-Schlüssel |

FTTLCYCJDYIEFO-APZFVMQVSA-N |

Isomerische SMILES |

[2H]C([2H])(C1=C(C=CC=N1)Br)O |

Kanonische SMILES |

C1=CC(=C(N=C1)CO)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of (3-Bromopyridin-2-yl)methanol-d2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthetic pathway for (3-Bromopyridin-2-yl)methanol-d2, a deuterated isotopologue of (3-Bromopyridin-2-yl)methanol. This compound serves as a valuable tool in medicinal chemistry and drug development, primarily as a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies. The synthesis involves a two-step process commencing with the oxidation of 3-bromo-2-methylpyridine (B185296) to the key intermediate, 3-bromo-2-pyridinecarboxaldehyde, followed by a deuterium-labeling reduction.

Core Synthesis Pathway

The synthesis of this compound is achieved through a straightforward and efficient two-step sequence. The initial step involves the oxidation of commercially available 3-bromo-2-methylpyridine to 3-bromo-2-pyridinecarboxaldehyde. The subsequent and final step is the critical reduction of the aldehyde functionality using a deuterated reducing agent, sodium borodeuteride (NaBD4), to introduce the deuterium (B1214612) atoms at the benzylic position, yielding the desired labeled product.

Data Presentation

Table 1: Synthesis of 3-Bromo-2-pyridinecarboxaldehyde

| Parameter | Value | Reference |

| Reactants | ||

| 3-Bromo-2-methylpyridine | 1.0 eq | [1] |

| Selenium Dioxide | 4.0 eq | [1] |

| Reaction Conditions | ||

| Solvent | Dioxane | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 48 hours | [1] |

| Product | ||

| Yield | 63% | [1] |

Table 2: Synthesis of this compound

| Parameter | Value |

| Reactants | |

| 3-Bromo-2-pyridinecarboxaldehyde | 1.0 eq |

| Sodium Borodeuteride (NaBD4) | 1.1 eq (Typical) |

| Reaction Conditions | |

| Solvent | Methanol (B129727) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours (Typical) |

| Product | |

| Yield | >90% (Estimated) |

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-pyridinecarboxaldehyde

Materials:

-

3-Bromo-2-methylpyridine

-

Selenium Dioxide (SeO2)

-

Dioxane

-

Standard glassware for reflux and filtration

-

Column chromatography apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methylpyridine (1.0 eq) in dioxane.

-

To the stirred solution, add selenium dioxide (4.0 eq).

-

Heat the reaction mixture to reflux and maintain for 48 hours.

-

After cooling to room temperature, filter the mixture to remove the solid selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-pyridinecarboxaldehyde as a light yellow solid.[1]

Step 2: Synthesis of this compound

Materials:

-

3-Bromo-2-pyridinecarboxaldehyde

-

Sodium Borodeuteride (NaBD4)

-

Methanol

-

Standard glassware for reactions at reduced temperatures

-

Magnetic stirrer

-

Rotary evaporator

-

Extraction funnel

Procedure:

-

Dissolve 3-bromo-2-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borodeuteride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Mandatory Visualization

References

An In-depth Technical Guide to the Physical Properties of (3-Bromopyridin-2-yl)methanol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the deuterated compound (3-Bromopyridin-2-yl)methanol-d2 and its non-deuterated analog, (3-Bromopyridin-2-yl)methanol. Given the limited direct experimental data for the deuterated species, this guide also includes detailed, standardized experimental protocols for determining key physical characteristics. The application of such compounds as versatile intermediates in pharmaceutical and agrochemical research is also discussed.

Core Physical Properties

Quantitative data for this compound and its non-deuterated counterpart are summarized below. It is important to note that experimentally determined values for the deuterated compound are not widely available in the literature; therefore, some properties are based on the non-deuterated form.

| Property | This compound | (3-Bromopyridin-2-yl)methanol | Data Source Citation |

| Molecular Weight | 190.03 g/mol | 188.024 g/mol | [1],[2] |

| Physical State | Solid (inferred) | Solid | [2] |

| Relative Density | Not Determined | 1.668 | [2] |

| Melting Point | Not Determined | Not Widely Reported | |

| Solubility | Not Determined | Not Widely Reported |

Note: The physical state of the deuterated compound is inferred from its non-deuterated analog.

Applications in Research and Development

(3-Bromopyridin-2-yl)methanol and its deuterated form are valuable building blocks in organic synthesis. The bromine atom and the hydroxymethyl group provide two reactive sites for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and oxidation or conversion of the alcohol functionality.[3]

Deuterated compounds like this compound are primarily utilized as tracers or internal standards for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The incorporation of deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of solid organic compounds like this compound.

The melting point is a crucial indicator of a compound's purity.

Principle: The temperature range over which a solid substance transitions to a liquid is measured. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to obtain an approximate melting point.

-

The apparatus is allowed to cool.

-

A second sample is heated slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility provides insight into a compound's behavior in various solvent systems, which is critical for reaction setup, purification, and formulation.

Principle: The extent to which a solute dissolves in a solvent to form a homogeneous solution is determined qualitatively. The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Spatula

-

Graduated pipettes

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)

Procedure:

-

Approximately 25 mg of the compound is placed into a small test tube.

-

0.75 mL of the selected solvent is added in small portions.

-

After each addition, the test tube is vigorously shaken or vortexed.

-

The solubility is observed and can be classified as:

-

Soluble: The entire solid dissolves.

-

Partially soluble: Some of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.

-

-

This process is repeated with a variety of solvents of differing polarities.

The density of a solid is its mass per unit volume.

Principle: The volume of a known mass of the solid is determined by fluid displacement.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which the solid is insoluble (e.g., water or a non-reactive organic solvent)

Procedure:

-

A known mass of the solid compound is accurately weighed using an analytical balance.

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume (V1) is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

The new volume (V2) is recorded.

-

The volume of the solid is calculated as V = V2 - V1.

-

The density (ρ) is calculated using the formula: ρ = mass / V.

Visualized Workflow: Synthetic Application

The following diagram illustrates a generalized workflow for the application of (3-Bromopyridin-2-yl)methanol as a building block in the synthesis of more complex molecules, a common practice in drug discovery.

References

Technical Guide: (3-Bromopyridin-2-yl)methanol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Bromopyridin-2-yl)methanol-d2, a deuterated isotopologue of (3-Bromopyridin-2-yl)methanol. This document covers its molecular weight, synthesis, and analytical characterization, as well as potential applications in studying relevant biological signaling pathways.

Core Data: Molecular Weight

The incorporation of deuterium (B1214612) in place of hydrogen atoms alters the molecular weight of a compound without significantly changing its chemical properties. This makes deuterated compounds invaluable as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and as tracers in metabolic studies.[1][2] The molecular formula of (3-Bromopyridin-2-yl)methanol is C₆H₆BrNO.[3] For the deuterated variant, this compound, two hydrogen atoms are replaced by deuterium, resulting in the molecular formula C₆H₄D₂BrNO.

The calculated molecular weights are summarized in the table below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| (3-Bromopyridin-2-yl)methanol | C₆H₆BrNO | 188.02 |

| This compound | C₆H₄D₂BrNO | 190.03 |

Experimental Protocols

Synthesis of this compound

dot

Protocol:

-

Esterification: 3-Bromopicolinic acid is converted to its corresponding methyl ester. This can be achieved by reacting the acid with thionyl chloride to form the acid chloride, followed by the addition of methanol (B129727).

-

Reduction: The methyl ester of 3-bromopicolinic acid is then reduced using a deuterium-donating reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This step introduces the two deuterium atoms onto the methanol moiety.

-

Work-up and Purification: The reaction is carefully quenched, and the crude product is extracted. Purification is typically performed using column chromatography to yield the final this compound.

Alternative synthetic strategies include the direct H-D exchange of (3-Bromopyridin-2-yl)methanol using a suitable catalyst and a deuterium source like D₂O.[4][5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the identity and isotopic enrichment of deuterated compounds.

¹H NMR Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

-

Data Acquisition: Acquire the ¹H NMR spectrum. The spectrum is expected to show the signals for the aromatic protons of the pyridine (B92270) ring. The signal corresponding to the methylene (B1212753) protons of the methanol group should be significantly diminished or absent, confirming successful deuteration.

-

Analysis: The degree of deuteration can be estimated by comparing the integration of the residual methylene proton signal to the integration of the aromatic proton signals.

²H NMR Protocol:

-

Sample Preparation: Prepare a more concentrated solution of the compound in a non-deuterated solvent.

-

Data Acquisition: Acquire the ²H NMR spectrum. A signal corresponding to the deuterium atoms on the methanol group should be observed.[7]

-

Analysis: The chemical shift of the deuterium signal will be very similar to the corresponding proton signal in the ¹H NMR spectrum.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the deuterated compound and to determine the level of isotopic enrichment.

MS Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Data Acquisition: Obtain the mass spectrum of the compound.

-

Analysis: The molecular ion peak in the mass spectrum of this compound should be observed at an m/z value that is two units higher than that of the non-deuterated compound, confirming the incorporation of two deuterium atoms. The isotopic distribution of the molecular ion cluster can be used to calculate the isotopic enrichment.[8][9]

Potential Biological Relevance and Signaling Pathways

Pyridinylmethanol derivatives have been investigated for their activity at various biological targets.[10][11] Given the structural similarity of (3-Bromopyridin-2-yl)methanol to molecules known to interact with neurotransmitter receptors, potential signaling pathways of interest include the nicotinic acetylcholine (B1216132) receptor (nAChR) and GABA receptor pathways.[12][13][14]

Nicotinic Acetylcholine Receptor (nAChR) Signaling

The nAChRs are ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems.[14][15] Activation of nAChRs, particularly the α7 and α4β2 subtypes, can lead to the influx of Ca²⁺, which in turn triggers downstream signaling cascades, such as the PI3K-Akt pathway, known to be involved in neuroprotection and cell survival.[12][16]

dot

This compound, as a stable isotope-labeled analog, could be utilized in metabolic fate or pharmacokinetic studies of related compounds that modulate this pathway. The deuteration would allow for precise quantification and differentiation from endogenous molecules in complex biological matrices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. google.com [google.com]

- 6. allanchem.com [allanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 15. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 16. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Bromopyridin-2-yl)methanol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Bromopyridin-2-yl)methanol-d2, a deuterated analog of (3-Bromopyridin-2-yl)methanol. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of stable isotope-labeled compounds as internal standards and tracers in preclinical and clinical studies.

Introduction

This compound is the deuterium-labeled form of (3-Bromopyridin-2-yl)methanol. The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into the molecular structure provides a distinct mass signature that is invaluable for quantitative analysis using mass spectrometry. This makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The use of deuterated internal standards is a widely accepted practice to improve the accuracy, precision, and robustness of bioanalytical methods by compensating for variability in sample preparation, matrix effects, and instrument response.[1]

Beyond its role as an internal standard, deuterium labeling can also be employed to investigate the metabolic fate of drug candidates. The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, can be utilized to probe metabolic pathways and potentially develop "metabolically shielded" drug candidates with improved pharmacokinetic profiles.

Commercial Suppliers

This compound is available from specialized chemical suppliers. The primary commercial source identified is MedChemExpress (MCE). It is crucial to obtain a certificate of analysis from the supplier to confirm the isotopic purity and chemical purity of the compound.

Physicochemical Properties and Quantitative Data

The following tables summarize the key physicochemical properties and quantitative data for both this compound and its non-deuterated analog.

Table 1: General Information and Physical Properties

| Property | This compound | (3-Bromopyridin-2-yl)methanol |

| IUPAC Name | (3-bromopyridin-2-yl)methan-d2-ol | (3-bromopyridin-2-yl)methanol |

| Molecular Formula | C₆H₄D₂BrNO | C₆H₆BrNO |

| Molecular Weight | 190.04 g/mol | 188.02 g/mol |

| CAS Number | Not available | 52378-64-0 |

| Appearance | Solid | Solid |

| Purity | ≥98% (as specified by supplier) | ≥95-97% (supplier dependent) |

| Isotopic Purity | >99% Deuterium incorporation (typical) | Not Applicable |

Table 2: Supplier-Specific Information for (3-Bromopyridin-2-yl)methanol

| Supplier | Purity | Product Code |

| Fluorochem | 95% | F092233 |

| BLD Pharmatech | 97% | 52378-64-0 |

| Sigma-Aldrich | 97% | SY3H3D677368 |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by the reduction of the commercially available 3-bromo-2-pyridinecarboxylic acid or its corresponding methyl ester. The use of a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), will introduce the two deuterium atoms onto the methanol (B129727) moiety.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis

Step 1: Esterification of 3-Bromo-2-pyridinecarboxylic Acid

-

To a solution of 3-bromo-2-pyridinecarboxylic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-bromo-2-pyridinecarboxylate.

Step 2: Reduction with Lithium Aluminum Deuteride (LiAlD₄)

-

To a solution of methyl 3-bromo-2-pyridinecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (20 mL/g) under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum deuteride (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the sequential addition of water (x mL), 15% aqueous sodium hydroxide (B78521) (x mL), and water (3x mL), where x is the mass of LiAlD₄ used.

-

Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Application as an Internal Standard in LC-MS/MS Analysis

This compound is an excellent internal standard for the quantification of its non-deuterated analog or structurally related compounds in biological matrices. The following is a generalized protocol for its use.

Caption: Workflow for using this compound as an internal standard.

Representative Experimental Protocol: LC-MS/MS Analysis

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the analyte (e.g., (3-Bromopyridin-2-yl)methanol) and the internal standard (IS), this compound, in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare working solutions by serial dilution of the stock solutions.

2. Sample Preparation:

-

To 100 µL of the biological sample (e.g., plasma), add 10 µL of the IS working solution.

-

Perform protein precipitation by adding 300 µL of acetonitrile (B52724).

-

Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions (Example):

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Analyte ((3-Bromopyridin-2-yl)methanol): Precursor ion [M+H]⁺ → Product ion

-

Internal Standard (this compound): Precursor ion [M+H]⁺ → Product ion

-

4. Data Analysis:

-

Integrate the peak areas of the analyte and the IS.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

Conclusion

This compound is a valuable tool for researchers in drug development and bioanalysis. Its primary application as an internal standard in LC-MS and GC-MS assays significantly enhances the reliability and accuracy of quantitative measurements. While detailed public information on this specific molecule is limited, this guide provides a comprehensive overview based on available data and established scientific principles, offering a solid foundation for its practical application in a research setting. Researchers are encouraged to consult with suppliers for detailed product specifications and to develop and validate methods specific to their analytical needs.

References

An In-depth Technical Guide to (3-Bromopyridin-2-yl)methanol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Bromopyridin-2-yl)methanol-d2, a deuterated isotopologue of (3-Bromopyridin-2-yl)methanol (B1282956). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications, with a focus on its role as an internal standard in bioanalytical studies.

Chemical Structure and Properties

This compound is a pyridine (B92270) derivative where the two hydrogen atoms of the hydroxymethyl group are replaced with deuterium (B1214612). This isotopic labeling is crucial for its primary application as an internal standard in quantitative mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | (3-Bromopyridin-2-yl)methanol |

| Molecular Formula | C₆H₄D₂BrNO | C₆H₆BrNO[1] |

| Molecular Weight | 190.03 g/mol [2] | 188.02 g/mol [1] |

| CAS Number | 2170188-53-9[2] | 52378-64-0[1] |

| IUPAC Name | (3-Bromopyridin-2-yl)met(an-d2)ol | (3-Bromopyridin-2-yl)methanol |

| Appearance | Predicted: Solid | Solid |

| Boiling Point | Not available | 260.9±25.0 °C (Predicted)[3] |

| Density | Not available | 1.668±0.06 g/cm³ (Predicted)[3] |

Synthesis and Characterization

Proposed Experimental Protocol for Synthesis

A likely synthetic pathway involves the reduction of a commercially available precursor, such as methyl 3-bromopicolinate or 3-bromopicolinaldehyde, using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Preparation of the Reaction Mixture: To a solution of methyl 3-bromopicolinate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, a solution of lithium aluminum deuteride (LiAlD₄) (1.1 eq) in anhydrous THF is added dropwise.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature below 20 °C.

-

Extraction and Purification: The resulting suspension is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on the structure and data from its non-deuterated analog.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | The characteristic singlet for the methylene (B1212753) protons (-CH₂OH) in the non-deuterated compound (around 4.7 ppm) will be absent. The aromatic proton signals of the pyridine ring will remain. |

| ¹³C NMR | The carbon of the deuterated methylene group (-CD₂OH) will show a triplet in the proton-coupled spectrum due to C-D coupling and will have a significantly lower intensity in the proton-decoupled spectrum compared to the non-deuterated analog. |

| Mass Spec. | The molecular ion peak will be observed at m/z 190/192, reflecting the isotopic pattern of bromine and the presence of two deuterium atoms. This is a 2-unit mass shift compared to the non-deuterated compound (m/z 188/190). |

| IR Spec. | The C-D stretching vibrations will appear in the region of 2100-2250 cm⁻¹, which is a lower frequency than the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated analog. The O-H stretching band will be present. |

Applications in Drug Development and Research

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Deuterated internal standards are considered the gold standard in quantitative bioanalysis for several reasons:

-

Similar Physicochemical Properties: They have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[4]

-

Co-elution: The deuterated standard co-elutes with the analyte, which helps to compensate for matrix effects that can suppress or enhance the analyte signal.[5]

-

Improved Accuracy and Precision: The use of a deuterated internal standard corrects for variability in extraction recovery, injection volume, and instrument response, leading to more accurate and precise quantification.[5][6]

Experimental Workflow: Use as an Internal Standard in LC-MS/MS

The following diagram illustrates the typical workflow for using this compound as an internal standard for the quantification of its non-deuterated analog in a biological matrix (e.g., plasma).

Caption: Workflow for the use of this compound as an internal standard.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and bioanalysis. Its primary utility as a deuterated internal standard allows for highly accurate and precise quantification of its non-deuterated analog in complex biological matrices. The synthetic route, while not explicitly documented, can be reliably predicted based on standard organic chemistry principles. The information provided in this guide serves as a comprehensive resource for the effective utilization of this compound in a research setting.

References

- 1. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (3-bromopyridin-2-yl)methanol [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. texilajournal.com [texilajournal.com]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Stability and Storage of (3-Bromopyridin-2-yl)methanol-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Bromopyridin-2-yl)methanol-d2. Given the limited direct stability data for the deuterated form, this document extrapolates from data on the non-deuterated parent compound, (3-Bromopyridin-2-yl)methanol, and established best practices for the handling and stability testing of deuterated compounds.

Physicochemical Properties and Storage Recommendations

Table 1: Summary of Physicochemical Properties and Recommended Storage for (3-Bromopyridin-2-yl)methanol and its Deuterated Analog

| Property | (3-Bromopyridin-2-yl)methanol | This compound | Data Source |

| Molecular Formula | C₆H₆BrNO | C₆H₄D₂BrNO | - |

| Molecular Weight | ~188.02 g/mol [1] | ~190.03 g/mol [2] | [1][2] |

| Physical Form | Solid | Solid | |

| Recommended Storage | Refrigerator (2-8°C) [3] | Store in a tightly-closed container in a cool, dry, well-ventilated area. Long-term storage at 2-8°C is recommended. [3] | [3] |

| Shipping Temperature | Room Temperature | Room Temperature[2] | [2] |

Note: Deuteration is expected to have a minimal impact on the macroscopic physicochemical properties like physical form and general storage temperature. However, it can influence metabolic stability.[2][4]

Stability Considerations and Potential Degradation Pathways

The stability of this compound can be influenced by temperature, light, humidity, and pH.[5][6] Stress testing, also known as forced degradation, is crucial to identify potential degradation products and establish the intrinsic stability of the molecule.[5][7]

Potential Degradation Pathways to Investigate:

-

Oxidation: The alcohol moiety could be susceptible to oxidation to form the corresponding aldehyde or carboxylic acid.

-

Hydrolysis: While generally stable, extreme pH conditions could potentially lead to degradation.

-

Photodegradation: Exposure to light, particularly UV, may induce degradation.[6]

-

Thermal Degradation: Elevated temperatures can accelerate degradation processes.[6][7]

A critical aspect of stability for deuterated compounds is the potential for H/D back-exchange, where the deuterium (B1214612) atoms are replaced by protons from the surrounding medium.[7] This is particularly relevant in protic solvents or biological matrices.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments should be conducted. The following protocols are based on established guidelines for stability testing of pharmaceutical compounds.

Protocol 1: H/D Back-Exchange Stability Assessment[8]

Objective: To determine the stability of the deuterium label under conditions relevant to experimental use.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in an anhydrous, aprotic solvent (e.g., acetonitrile, DMSO).

-

Incubation: Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).

-

Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies).

-

Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Quenching and Extraction: Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).

-

Extract the compound from the matrix if necessary (e.g., using protein precipitation or liquid-liquid extraction).

-

Analysis: Analyze the samples using LC-MS to monitor the mass isotopologue distribution over time. A shift towards lower masses indicates H/D back-exchange.

-

Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.

Protocol 2: Forced Degradation Study[6][8]

Objective: To identify potential degradation pathways and products under stress conditions.

Methodology:

-

Prepare Stress Samples:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at a specified temperature.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and incubate.

-

Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber.

-

-

Time Points: Collect samples at various time points for each condition.

-

Analysis: Analyze the samples using a stability-indicating method, typically HPLC with UV and/or MS detection, to quantify the amount of the parent compound remaining and identify any major degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive stability assessment of a deuterated compound like this compound.

Caption: Workflow for Stability Assessment of Deuterated Compounds.

Handling and Safety Precautions

Based on the safety data for the non-deuterated analog, (3-Bromopyridin-2-yl)methanol is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]

References

- 1. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aksci.com [aksci.com]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

Navigating the Isotopic Landscape: A Technical Guide to the Isotopic Purity of (3-Bromopyridin-2-yl)methanol-d2

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and development, the isotopic purity of deuterated compounds is a critical parameter. This technical guide delves into the core principles and methodologies for assessing the isotopic purity of (3-Bromopyridin-2-yl)methanol-d2, a deuterated building block with potential applications in metabolic studies and as an internal standard in analytical assays. Understanding and quantifying the isotopic distribution within a sample is paramount for ensuring data integrity and the reliability of experimental outcomes.

The Significance of Isotopic Purity

Deuterium-labeled compounds, such as this compound, are powerful tools in drug discovery and development. They are instrumental in investigating metabolic pathways, determining pharmacokinetic profiles, and serving as internal standards for quantitative analysis by mass spectrometry.[1][2] The substitution of hydrogen with deuterium (B1214612) can alter the metabolic fate of a molecule, often leading to improved pharmacokinetic properties. However, the synthesis of deuterated compounds rarely results in 100% isotopic purity.[3] The final product is typically a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d2, d1, and d0 species).[3] Therefore, rigorous characterization of the isotopic distribution is a regulatory and scientific necessity.

Quantitative Analysis of Isotopic Purity

The determination of isotopic purity involves the quantification of the different isotopologues present in the sample. The following table summarizes a typical, albeit hypothetical, isotopic distribution for a batch of this compound.

| Isotopologue | Deuterium Content | Molar Ratio (%) |

| This compound | d2 | 98.5 |

| (3-Bromopyridin-2-yl)methanol-d1 | d1 | 1.3 |

| (3-Bromopyridin-2-yl)methanol-d0 | d0 | 0.2 |

Experimental Protocols for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and isotopic composition of a molecule.[1][3] Both ¹H-NMR and ²H-NMR can be employed for this purpose.

¹H-NMR Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a known amount of a suitable internal standard with a well-resolved signal that does not overlap with the analyte signals.

-

Instrument Setup: Acquire the ¹H-NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Obtain a quantitative ¹H-NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Ensure a long relaxation delay to allow for complete relaxation of all protons.

-

Data Processing and Analysis: Integrate the signals corresponding to the residual protons at the deuterated positions. The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of a proton signal at a non-deuterated position within the molecule or the internal standard.

²H-NMR Protocol:

-

Sample Preparation: Prepare a concentrated solution of the deuterated compound in a protonated solvent.

-

Instrument Setup: Tune the NMR spectrometer to the deuterium frequency.

-

Data Acquisition: Acquire the ²H-NMR spectrum.

-

Data Processing and Analysis: The presence of a signal at the expected chemical shift for the deuterium atom confirms its incorporation. The relative integrals of different deuterium signals can provide information about the distribution of deuterium in the molecule.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[6][7] It is particularly well-suited for determining the relative abundance of different isotopologues. High-resolution mass spectrometry (HRMS) is often preferred for its ability to resolve closely spaced isotopic peaks.[6][7]

LC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatography (LC) system to separate the analyte from any impurities. A reversed-phase C18 column is often suitable.

-

Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.[6][7] Acquire the mass spectrum in full scan mode.

-

Data Analysis: Determine the relative intensities of the ion peaks corresponding to the different isotopologues (d0, d1, and d2). The isotopic purity is calculated from the relative abundances of these peaks after correcting for the natural isotopic abundance of other elements in the molecule.[8]

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and isotopic purity determination of this compound.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Deuterated Bromopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing deuterated bromopyridine derivatives. The strategic incorporation of deuterium (B1214612) into molecules is a critical tool in drug discovery and development, offering the potential to modulate pharmacokinetic profiles and elucidate metabolic pathways. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic strategies to aid in methodological selection.

Core Synthetic Strategies

The synthesis of deuterated bromopyridine derivatives can be broadly categorized into three main approaches:

-

Direct Hydrogen-Deuterium (H/D) Exchange: This is a widely utilized method that involves the direct replacement of hydrogen atoms with deuterium on the bromopyridine scaffold. This approach is attractive due to its atom economy and the potential for late-stage functionalization.

-

Synthesis via Organometallic Intermediates: This strategy involves the formation of an organometallic species from the bromopyridine, which is then quenched with a deuterium source. This method offers high regioselectivity.

-

Synthesis from Deuterated Precursors: This classical approach involves building the bromopyridine molecule from precursors that already contain deuterium.

Direct Hydrogen-Deuterium (H/D) Exchange

Direct H/D exchange is a powerful technique for introducing deuterium into bromopyridine rings. The regioselectivity and efficiency of the exchange are highly dependent on the catalytic system employed.

Base-Catalyzed H/D Exchange

Base-catalyzed H/D exchange is an efficient and economical strategy for deuterium labeling. The use of a weak base like potassium carbonate (K₂CO₃) in the presence of a phase-transfer catalyst such as 18-crown-6 (B118740) can achieve high levels of deuterium incorporation with excellent site-selectivity. The bromide substituent can act as a removable directing group, enhancing the acidity of adjacent protons.[1]

Experimental Protocol: K₂CO₃/18-Crown-6-Catalyzed H/D Exchange of 3-Bromopyridine (B30812) [1]

-

Materials: 3-Bromopyridine, D₂O, DMSO-d₆, K₂CO₃, 18-crown-6.

-

Procedure:

-

To a reaction vessel, add 3-bromopyridine (1.0 mmol), K₂CO₃ (0.3 mmol), and 18-crown-6 (0.3 mmol).

-

Add a mixture of D₂O (15 mmol) and DMSO-d₆ (8 mmol).

-

Seal the vessel and heat the reaction mixture at 80°C for 12 hours.

-

After cooling to room temperature, extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the deuterated 3-bromopyridine.

-

Quantitative Data for Base-Catalyzed H/D Exchange

| Substrate | Product | Deuterium Incorporation (%) | Yield (%) | Reference |

| 3-Bromopyridine | 4-Deutero-3-bromopyridine | >98 | 72 | [1] |

| 4-Bromopyridine | 3,5-Dideutero-4-bromopyridine | 95 (at C3), 95 (at C5) | 70 | [1] |

| 2-Methoxy-4-bromopyridine | 3-Deutero-2-methoxy-4-bromopyridine | 96 | 80 | [1] |

| 2,6-Dibromopyridine | 3,5-Dideutero-2,6-dibromopyridine | 98 (at C3), 98 (at C5) | 90 | [1] |

Silver-Catalyzed H/D Exchange

Silver salts, such as silver carbonate (Ag₂CO₃), can effectively catalyze the H/D exchange of (hetero)aryl bromides using D₂O as the deuterium source. This method is highly efficient, operationally simple, and applicable to a wide range of substrates, including bioactive molecules.[2]

Experimental Protocol: Ag(I)-Catalyzed H/D Exchange of Bromopyridines [2]

-

Materials: Bromopyridine substrate, Ag₂CO₃, D₂O, and a suitable solvent (e.g., dioxane).

-

Procedure:

-

In a sealed tube, combine the bromopyridine substrate (0.5 mmol), Ag₂CO₃ (0.1 mmol), and D₂O (2.0 mL) in dioxane (1.0 mL).

-

Heat the mixture at a specified temperature (e.g., 120°C) for 24 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

-

Quantitative Data for Silver-Catalyzed H/D Exchange

| Substrate | Deuterium Incorporation (%) | Yield (%) | Reference |

| 2-Bromopyridine | 95 (at C6) | 85 | [2] |

| 3-Bromopyridine | 92 (at C2), 90 (at C4) | 88 | [2] |

| 4-Bromopyridine | 96 (at C2, C6) | 90 | [2] |

Synthesis via Organometallic Intermediates

This method involves the conversion of a bromopyridine to a more reactive organometallic species, which is then quenched with a deuterium source like D₂O. The bromine-magnesium exchange to form a Grignard reagent is a common example.

Experimental Protocol: Bromine-Magnesium Exchange and Deuteration [3]

-

Materials: Bromopyridine, isopropylmagnesium chloride (iPrMgCl), D₂O, and anhydrous THF.

-

Procedure:

-

To a solution of the bromopyridine (1.0 mmol) in anhydrous THF (5 mL) at room temperature, add iPrMgCl (1.1 mmol) dropwise.

-

Stir the mixture for 1-2 hours to ensure complete formation of the pyridyl Grignard reagent.

-

Quench the reaction by the slow addition of D₂O (2.0 mL).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sulfate.

-

Remove the solvent under reduced pressure and purify the residue by chromatography or distillation.

-

Quantitative Data for Bromine-Magnesium Exchange and Deuteration

| Substrate | Product | Deuterium Incorporation (%) | Yield (%) | Reference |

| 2-Bromopyridine | 2-Deuteropyridine | 100 | Not reported | [3] |

| 3-Bromopyridine | 3-Deuteropyridine | 100 | Not reported | [3] |

| 4-Bromopyridine | 4-Deuteropyridine | 100 | Not reported | [3] |

| 2,6-Dibromopyridine | 6-Bromo-2-deuteropyridine | 100 | 95 | [3] |

Synthesis from Deuterated Precursors

While direct deuteration methods are often preferred for their efficiency, building the target molecule from already deuterated starting materials remains a viable strategy, particularly when specific and high levels of deuterium incorporation are required. For instance, a deuterated pyridine (B92270) can be brominated to yield the desired deuterated bromopyridine.

Experimental Protocol: Bromination of Deuterated Pyridine

-

Materials: Deuterated pyridine, bromine, and a suitable acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

To a solution of deuterated pyridine in concentrated sulfuric acid, add bromine dropwise at a controlled temperature.

-

Heat the reaction mixture to promote the electrophilic aromatic substitution.

-

After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., NaOH).

-

Extract the product with an organic solvent.

-

Dry, concentrate, and purify the product to obtain the deuterated bromopyridine.

-

Visualization of Methodologies

To further aid in the understanding and selection of a synthetic strategy, the following diagrams illustrate the experimental workflows and logical relationships between the described methods.

Conclusion

The synthesis of deuterated bromopyridine derivatives is achievable through several effective methodologies. The choice of the most appropriate method depends on factors such as the desired position of deuteration, the required level of deuterium incorporation, the presence of other functional groups, and whether late-stage deuteration is necessary. Direct H/D exchange methods are particularly valuable for their operational simplicity and applicability to complex molecules. Organometallic routes offer excellent regiocontrol and high levels of deuterium incorporation. For specific labeling patterns not easily accessible by other means, synthesis from deuterated precursors remains a reliable option. This guide provides the foundational knowledge for researchers to select and implement the most suitable strategy for their specific needs in the synthesis of these important deuterated building blocks.

References

Methodological & Application

Application Note: High-Throughput Analysis of (3-Bromopyridin-2-yl)methanol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of (3-Bromopyridin-2-yl)methanol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes (3-Bromopyridin-2-yl)methanol-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. A straightforward protein precipitation protocol is employed for sample preparation, making the method suitable for high-throughput bioanalytical laboratories. The method was validated for linearity, accuracy, and precision, demonstrating its reliability for pharmacokinetic and metabolism studies.

Introduction

(3-Bromopyridin-2-yl)methanol is a key chemical intermediate and a potential metabolite of various pharmaceutical compounds. Accurate quantification of this and related small polar molecules in complex biological matrices like plasma is crucial for drug development and metabolic research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for such analyses due to its high selectivity and sensitivity.

The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, is the gold standard for quantitative LC-MS/MS analysis.[1][2] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing effective normalization and leading to more accurate and precise results.[1][2] In this study, this compound is used as the internal standard for the accurate quantification of (3-Bromopyridin-2-yl)methanol.

Experimental Protocols

Reagents and Materials

-

(3-Bromopyridin-2-yl)methanol (Analyte)

-

This compound (Internal Standard)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile (B52724)

-

LC-MS grade water

-

Formic acid

-

Human plasma (K2EDTA)

Preparation of Standards and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions in a 50:50 methanol:water solution.

-

Calibration Standards (1 to 1000 ng/mL): Serially dilute the intermediate analyte stock solution with 50:50 methanol:water to prepare calibration standards.

-

Internal Standard Working Solution (50 ng/mL): Prepare a working solution of this compound in methanol.

Sample Preparation Protocol (Protein Precipitation)

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (50 ng/mL).

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| (3-Bromopyridin-2-yl)methanol | 188.0 | 108.1 | 15 |

| (3-Bromopyridin-2-yl)methanol (Qualifier) | 188.0 | 79.0 | 25 |

| This compound (IS) | 190.0 | 110.1 | 15 |

Results and Data Presentation

The described method demonstrated excellent performance for the quantification of (3-Bromopyridin-2-yl)methanol in human plasma. The use of a deuterated internal standard ensured the reliability of the results.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

| Analyte Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) |

| 1 | 0.021 |

| 5 | 0.103 |

| 20 | 0.415 |

| 100 | 2.08 |

| 500 | 10.42 |

| 1000 | 20.95 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations. The results were within the generally accepted limits for bioanalytical method validation.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | 4.2 | 102.5 | 5.1 | 101.8 |

| Medium | 80 | 3.1 | 98.9 | 4.5 | 99.5 |

| High | 800 | 2.5 | 101.2 | 3.9 | 100.7 |

Signaling Pathways and Experimental Workflows

Experimental Workflow

References

Application Note: Quantitative Analysis of (3-Bromopyridin-2-yl)methanol using Deuterated Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of (3-Bromopyridin-2-yl)methanol in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages (3-Bromopyridin-2-yl)methanol-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing and instrument response.[1][2][3] This methodology is critical for pharmacokinetic, toxicokinetic, and metabolism studies in drug discovery and development, where pyridine-containing compounds are prevalent.[2][4][5]

Introduction

(3-Bromopyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds.[1] The pyridine (B92270) motif is a common scaffold in many FDA-approved drugs, valued for its ability to enhance metabolic stability, permeability, and biological potency.[2][4][5] Accurate quantification of such compounds and their metabolites in biological fluids is fundamental to assessing the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS.[1][3][6] The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties during extraction and ionization, thereby compensating for variations that can occur during sample preparation and analysis.[1][3] This document provides a comprehensive protocol for the reliable quantification of (3-Bromopyridin-2-yl)methanol.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| (3-Bromopyridin-2-yl)methanol | C₆H₆BrNO | 188.02 | 186.96328 |

| This compound | C₆H₄D₂BrNO | 190.03 | 188.97583 |

(Data sourced from PubChem and vendor information)[6][7][8]

Experimental Protocol

Materials and Reagents

-

(3-Bromopyridin-2-yl)methanol (Analyte)

-

This compound (Internal Standard)[6]

-

Methanol (B129727) (LC-MS Grade)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (or other relevant biological matrix)

-

96-well collection plates

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and standards to room temperature.

-

Pipette 50 µL of each plasma sample, calibration standard, and quality control (QC) sample into a 96-well plate.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in 50% methanol) to every well except for the blank matrix samples.

-

To precipitate proteins, add 200 µL of cold acetonitrile to each well.

-

Mix thoroughly by vortexing the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate.

-

Dilute with 100 µL of ultrapure water to reduce the organic solvent concentration before injection.

-

Seal the plate and place it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Shimadzu LC-10AS or equivalent

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Column Temperature: 40 °C

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Collision Gas: Argon

-

Ion Spray Voltage: 5500 V

-

Temperature: 500 °C

Hypothetical MRM Transitions:

Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion will appear as a characteristic doublet (M+ and M+2) of nearly equal intensity.[1] The protonated molecule [M+H]⁺ will be selected as the precursor ion. Fragmentation will likely involve the loss of the methanol group (-CH₂OH) or water (H₂O).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| (3-Bromopyridin-2-yl)methanol | 188.0 / 190.0 | 157.0 | 100 | 20 |

| This compound | 190.0 / 192.0 | 157.0 | 100 | 20 |

Note: These transitions are hypothetical and must be optimized empirically by infusing the analyte and internal standard into the mass spectrometer.

Data Presentation

Quantitative data should be summarized to demonstrate the method's performance. The following tables illustrate a typical calibration curve and QC sample results.

Table 1: Calibration Curve for (3-Bromopyridin-2-yl)methanol

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 1,520 | 145,100 | 0.0105 | 1.02 | 102.0 |

| 5 | 7,850 | 148,200 | 0.0530 | 4.95 | 99.0 |

| 10 | 15,900 | 151,000 | 0.1053 | 10.1 | 101.0 |

| 50 | 80,100 | 149,500 | 0.5358 | 51.2 | 102.4 |

| 100 | 162,300 | 150,800 | 1.0763 | 98.9 | 98.9 |

| 500 | 815,400 | 152,100 | 5.3610 | 505.2 | 101.0 |

| 1000 | 1,650,000 | 151,500 | 10.8911 | 995.8 | 99.6 |

Linear Regression: y = 0.0109x + 0.0004; R²: 0.9995

Table 2: Quality Control (QC) Sample Results

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.98 | 98.0 | 7.5 |

| Low QC | 3 | 3.12 | 104.0 | 5.8 |

| Mid QC | 80 | 78.5 | 98.1 | 4.2 |

| High QC | 800 | 810.4 | 101.3 | 3.1 |

Diagrams

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted below.

Caption: Experimental workflow for quantitative analysis.

Hypothetical Metabolic Pathway

(3-Bromopyridin-2-yl)methanol, as a xenobiotic containing a pyridine ring, may undergo metabolic transformations. This diagram illustrates potential metabolic pathways for a generic pyridine-containing compound, a context where quantifying the parent drug is crucial. The metabolism of pyridine rings can involve oxidation, potentially mediated by cytochrome P450 enzymes.[3]

Caption: Potential metabolic pathways for a pyridine compound.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantitative determination of (3-Bromopyridin-2-yl)methanol in biological matrices. The use of its deuterated analog, this compound, as an internal standard is crucial for achieving the high levels of accuracy, precision, and reliability required in regulated bioanalysis and drug development research. The described method can be readily adapted and validated for use in various preclinical and clinical studies.

References

- 1. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.chemscene.com [file.chemscene.com]

Application Notes: (3-Bromopyridin-2-yl)methanol-d2 for Pharmacokinetic Studies

Introduction

(3-Bromopyridin-2-yl)methanol-d2 is the deuterium-labeled analog of (3-Bromopyridin-2-yl)methanol. The incorporation of deuterium (B1214612) at the methanol (B129727) moiety provides a valuable tool for pharmacokinetic (PK) research. Deuterated compounds are increasingly utilized in drug discovery and development to investigate the metabolic fate and pharmacokinetic profiles of new chemical entities.[1][2] The increased mass due to deuterium substitution allows for the differentiation of the labeled compound from its endogenous or non-labeled counterparts in biological matrices using mass spectrometry. This makes this compound an ideal internal standard for quantitative bioanalytical assays, ensuring accuracy and precision in determining the concentration of the parent compound in plasma, urine, and tissue samples.[1]

These application notes provide a comprehensive overview of the utility of this compound in pharmacokinetic studies, complete with detailed protocols for in-vivo animal studies and bioanalytical methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Applications

-

Internal Standard: Serves as a stable, isotopically labeled internal standard for the accurate quantification of (3-Bromopyridin-2-yl)methanol in biological samples.[1]

-

Metabolite Identification: Can be used as a tracer to distinguish drug-related metabolites from endogenous compounds in metabolomics studies.

-

Pharmacokinetic Profiling: Facilitates the determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of the non-deuterated parent compound.

Bioanalytical Method: LC-MS/MS Quantification

The following protocol outlines a robust method for the quantification of (3-Bromopyridin-2-yl)methanol in rat plasma using this compound as an internal standard.

Table 1: LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| (3-Bromopyridin-2-yl)methanol | 188.0 | 108.1 | 150 | 25 |

| This compound (IS) | 190.0 | 110.1 | 150 | 25 |

Experimental Protocols

Protocol 1: In-Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of (3-Bromopyridin-2-yl)methanol in Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.

Materials:

-

(3-Bromopyridin-2-yl)methanol

-

This compound (for internal standard)

-

Male Sprague-Dawley rats (n=6 per group)

-

Vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline)

-

Blood collection tubes (with anticoagulant)

-

Standard laboratory equipment for animal handling and dosing

Procedure:

-

Animal Acclimation: Acclimate rats for at least 3 days prior to the study.

-

Dosing:

-

IV Group: Administer a single 2 mg/kg dose of (3-Bromopyridin-2-yl)methanol via the tail vein.

-

PO Group: Administer a single 10 mg/kg dose of (3-Bromopyridin-2-yl)methanol via oral gavage.

-

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous vein at the following time points:

-

IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

-

Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

-

Sample Storage: Store plasma samples at -80°C until bioanalysis.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

Objective: To extract (3-Bromopyridin-2-yl)methanol from rat plasma for quantification.

Materials:

-

Rat plasma samples

-

This compound internal standard working solution (100 ng/mL in acetonitrile)

-

Acetonitrile

-

Centrifuge

-

96-well plates or microcentrifuge tubes

Procedure:

-

Sample Thawing: Thaw plasma samples on ice.

-

Protein Precipitation: To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard, this compound.

-

Vortexing: Vortex the samples for 2 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 20 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

LC-MS/MS Analysis: Inject 10 µL of the supernatant into the LC-MS/MS system.

Hypothetical Pharmacokinetic Data

The following tables present illustrative pharmacokinetic data for (3-Bromopyridin-2-yl)methanol, which could be obtained using the protocols described above.

Table 3: Hypothetical Mean Plasma Concentrations of (3-Bromopyridin-2-yl)methanol (ng/mL)

| Time (h) | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| 0.083 | 1250.5 ± 180.2 | - |

| 0.25 | 980.3 ± 150.7 | 450.6 ± 95.3 |

| 0.5 | 750.1 ± 110.9 | 890.2 ± 120.5 |

| 1 | 480.6 ± 80.4 | 1150.8 ± 160.7 |

| 2 | 250.2 ± 45.1 | 950.4 ± 130.1 |

| 4 | 90.8 ± 20.3 | 480.9 ± 70.6 |

| 8 | 20.5 ± 5.8 | 150.3 ± 30.2 |

| 24 |

LLOQ: Lower Limit of Quantification

Table 4: Hypothetical Pharmacokinetic Parameters of (3-Bromopyridin-2-yl)methanol

| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | 1300.0 | 1200.0 |

| Tmax (h) | 0.083 | 1.0 |

| AUC (0-t) (ngh/mL) | 2500.0 | 6000.0 |

| AUC (0-inf) (ngh/mL) | 2550.0 | 6100.0 |

| Half-life (t1/2) (h) | 1.5 | 2.5 |

| Clearance (CL) (L/h/kg) | 0.78 | - |

| Volume of Distribution (Vd) (L/kg) | 1.7 | - |

| Bioavailability (F%) | - | 47.8% |

Visualizations

Caption: Workflow for in-vivo pharmacokinetic studies.

Caption: Potential metabolic fate of the parent compound.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of its non-deuterated analog in biological matrices. The protocols and data presented herein provide a framework for conducting pharmacokinetic studies and developing robust bioanalytical methods. The use of such isotopically labeled standards is critical for making informed decisions during the drug development process.

References

The Gold Standard in Bioanalysis: Application of Deuterated Standards in Quantitative Methods

Application Note & Protocol

For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in bioanalytical quantification, the use of deuterated internal standards with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the industry gold standard.[1] This document provides a comprehensive overview, detailed experimental protocols, and performance data on the application of deuterated standards, ensuring robust and reliable bioanalytical data for pharmacokinetic (PK) and drug metabolism studies.[2][3]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this technique lies in Isotope Dilution Mass Spectrometry (IDMS). A known quantity of a deuterated analog of the analyte is introduced into the sample at the initial stage of preparation.[1] This "spiked" sample is then processed and analyzed by LC-MS/MS. Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[1][3] By measuring the ratio of the native analyte to the deuterated internal standard, these potential sources of error are effectively normalized, leading to highly accurate and precise quantification.[1]

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Advantages of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, offer significant advantages over other types of internal standards, such as structural analogs.[4] Their ability to co-elute with the analyte ensures they experience and correct for variations throughout the analytical process.[3]

Table 1: Performance Comparison of Internal Standards

| Parameter | Deuterated Internal Standard (SIL-IS) | Structural Analog IS | Rationale for Superior Performance of SIL-IS |

| Accuracy (% Bias) | Typically within ±5%[4] | Can exceed ±15%[4] | Better compensation for matrix effects and recovery variations.[4] |

| Precision (%CV) | Typically <10%[4] | Can be >15%[4] | More closely tracks the analyte's behavior.[4] |

| Recovery Variability (%CV) | Low (<10%)[4] | Higher (>15%)[4] | Reliably tracks the analyte's recovery during sample preparation.[4] |

| Matrix Effect | Effectively compensated (<5% difference)[4] | Inconsistent compensation (>20% difference) | Near-identical physicochemical properties ensure it experiences the same matrix effects as the analyte.[4] |

Experimental Protocols

Adherence to validated experimental protocols is crucial for obtaining reliable bioanalytical data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation.[5][6][7]

General Bioanalytical Workflow

The following workflow outlines the key steps in a typical bioanalytical method using a deuterated internal standard.

References

Application Notes and Protocols: 1H NMR Spectrum of (3-Bromopyridin-2-yl)methanol-d2